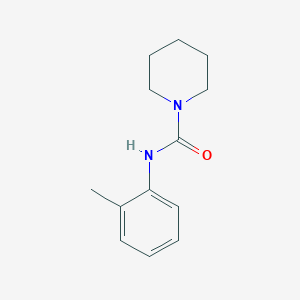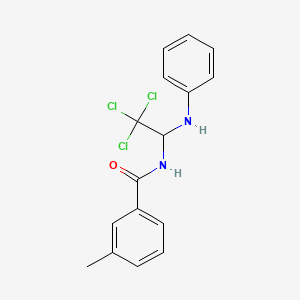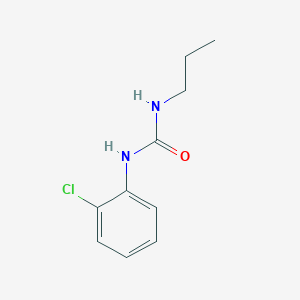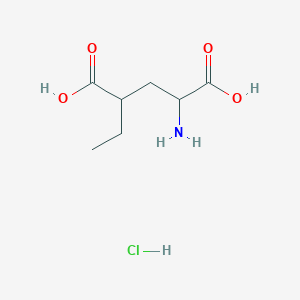
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Substitution with Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Acrylamide Moiety: The final step involves the reaction of the substituted furan with 2-methoxy-5-methylaniline and acryloyl chloride under basic conditions to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and acrylamide moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 3-(5-(2-Fluorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 3-(5-(2-Methylphenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
Uniqueness
The presence of the 2-chlorophenyl group in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
特性
CAS番号 |
853355-99-4 |
|---|---|
分子式 |
C21H18ClNO3 |
分子量 |
367.8 g/mol |
IUPAC名 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-7-10-20(25-2)18(13-14)23-21(24)12-9-15-8-11-19(26-15)16-5-3-4-6-17(16)22/h3-13H,1-2H3,(H,23,24)/b12-9+ |
InChIキー |
ZUXQVHJRWYUPFH-FMIVXFBMSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)




![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)

